5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde

Catalog No.
S12988357
CAS No.
M.F
C9H9NOS2
M. Wt
211.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbalde...

Product Name

5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde

IUPAC Name

5-(dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

InChI

InChI=1S/C9H9NOS2/c1-10(2)9-4-8-7(13-9)3-6(5-11)12-8/h3-5H,1-2H3

InChI Key

HVKRYCWKCYOKGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(S1)C=C(S2)C=O

5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde is a chemical compound characterized by its unique thieno[3,2-b]thiophene structure, which incorporates a dimethylamino group and an aldehyde functional group. Its molecular formula is C${11}$H${12}$NOS$_{2}$, and it has a molecular weight of approximately 211.30 g/mol . The compound features a fused ring system that contributes to its distinct chemical properties and potential biological activities.

, including:

  • Nucleophilic addition: The carbonyl carbon of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.
  • Electrophilic substitution: The aromatic nature of the thieno[3,2-b]thiophene structure allows for electrophilic substitution reactions at positions on the ring.

The synthesis of 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde typically involves multi-step organic reactions. Common methods include:

  • Formation of thieno[3,2-b]thiophene: Starting from simpler thiophenes or thienyl compounds, cyclization reactions can be employed to construct the fused ring system.
  • Aldehyde introduction: The aldehyde group can be introduced through oxidation reactions or via formylation methods using reagents like formic acid or other carbonyl sources.
  • Dimethylamino substitution: The dimethylamino group can be added through nucleophilic substitution reactions involving dimethylamine and appropriate precursors.

5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or infectious diseases.
  • Organic electronics: Its unique electronic properties could be harnessed in organic semiconductors or photovoltaic devices.
  • Chemical probes: The compound may be used as a fluorescent probe in biochemical assays due to its structural characteristics.

Interaction studies involving 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde focus on its binding affinity to various biological targets. Preliminary data suggests that it may interact with specific enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-(4-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde207290-72-00.75
5-Nitrothiophene-2-carboxaldehyde4521-33-90.68
5-Methylthiophene-2-carbaldehyde13679-70-40.61
5-Formylthiophene-2-carbonitrile21512-16-30.55
Methyl 5-aminothiophene-2-carboxylate14597-58-10.66

Uniqueness

What sets 5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde apart from these compounds is its specific combination of the dimethylamino group and the thieno[3,2-b]thiophene scaffold, which may confer distinct electronic properties and biological activities not found in other similar structures.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

211.01255626 g/mol

Monoisotopic Mass

211.01255626 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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